molecular formula C22H19N3O4S B2738426 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203303-39-2

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2738426
CAS No.: 1203303-39-2
M. Wt: 421.47
InChI Key: QSMVTZFVARYZQW-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
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Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a thiophene-substituted tetrahydroquinoline. This structural configuration is believed to contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, a related compound incorporating benzo[d][1,3]dioxole was tested against several cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated promising cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

The anticancer mechanisms of compounds similar to this compound include:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
  • Apoptosis Induction : The compounds induce apoptosis in cancer cells through pathways involving Bax and Bcl-2 proteins, which regulate mitochondrial apoptosis.
  • Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at various phases, preventing cancer cell proliferation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

Table 1: Summary of Anticancer Activity in Various Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound AHCT1161.54
Compound AMCF74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c26-21(20-4-2-10-30-20)25-9-1-3-14-11-15(5-7-17(14)25)23-22(27)24-16-6-8-18-19(12-16)29-13-28-18/h2,4-8,10-12H,1,3,9,13H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMVTZFVARYZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.